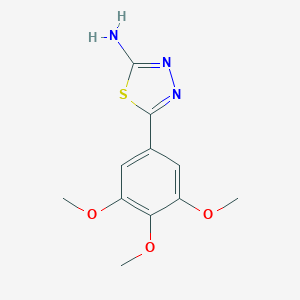

5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine

Description

BenchChem offers high-quality 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-15-7-4-6(10-13-14-11(12)18-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSKNOBOTVECTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182288 |

Source

|

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(3,4,5-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28004-59-3 |

Source

|

| Record name | 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28004-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(3,4,5-trimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028004593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(3,4,5-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the heterocyclic compound, 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine. The 1,3,4-thiadiazole scaffold is a prominent pharmacophore in medicinal chemistry, known for a wide array of biological activities.[1][2][3][4] The incorporation of the 3,4,5-trimethoxyphenyl moiety, a key structural feature in several natural and synthetic bioactive molecules, is anticipated to confer unique pharmacological properties. This document details a robust synthetic protocol, outlines a comprehensive characterization workflow, and discusses the potential therapeutic applications of the title compound, providing a valuable resource for researchers in drug discovery and medicinal chemistry.

Introduction: The Scientific Rationale

The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This scaffold is isosteric with pyrimidine and possesses a high degree of aromaticity, contributing to its metabolic stability and ability to engage in various biological interactions.[5] Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3][6]

The 3,4,5-trimethoxyphenyl (TMP) group, on the other hand, is a well-known pharmacophore present in numerous natural products and synthetic drugs, most notably for its anticancer and antimicrobial effects.[7][8][9] The strategic combination of the 1,3,4-thiadiazole ring with the TMP moiety in 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine is hypothesized to yield a molecule with enhanced biological activity, making it a compound of significant interest for further investigation.

Synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine

The synthesis of the title compound is a multi-step process that begins with the readily available starting material, 3,4,5-trimethoxybenzoic acid. The overall synthetic strategy involves the formation of an acyl thiosemicarbazide intermediate, followed by an acid-catalyzed intramolecular cyclization to yield the desired 1,3,4-thiadiazole ring.

Synthesis of the Precursor: 3,4,5-Trimethoxybenzoic Acid

3,4,5-Trimethoxybenzoic acid can be synthesized from gallic acid through methoxylation.[10][11] This process typically involves the use of a methylating agent, such as dimethyl sulfate, in the presence of a base.[11][12] An alternative green synthesis approach utilizes dimethyl carbonate as a less toxic methylating reagent.[13]

Step-by-Step Synthetic Protocol

The following protocol details the synthesis of 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine from 3,4,5-trimethoxybenzoic acid.

Step 1: Synthesis of 4-(3,4,5-trimethoxybenzoyl)thiosemicarbazide

-

Activation of Carboxylic Acid: In a round-bottom flask, dissolve 3,4,5-trimethoxybenzoic acid in an appropriate solvent (e.g., ethanol). Add a dehydrating agent or convert the carboxylic acid to a more reactive species like an acyl chloride using thionyl chloride.

-

Reaction with Thiosemicarbazide: To the activated carboxylic acid, add an equimolar amount of thiosemicarbazide.

-

Reaction Conditions: The reaction mixture is typically refluxed for several hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and dried. Further purification can be achieved by recrystallization.

Step 2: Cyclization to 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine

-

Acid-Catalyzed Cyclization: The synthesized 4-(3,4,5-trimethoxybenzoyl)thiosemicarbazide is treated with a strong acid, such as concentrated sulfuric acid or phosphoric acid, which acts as a cyclizing and dehydrating agent.[14][15]

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. The reaction progress is monitored by TLC.

-

Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is neutralized with a base (e.g., ammonia solution). The solid product is then filtered, washed thoroughly with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or a solvent mixture to afford the pure 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine.

Workflow for the characterization of the target compound.

Potential Biological Activities and Therapeutic Applications

While the specific biological profile of 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine requires experimental validation, the known activities of its constituent pharmacophores suggest several promising avenues for investigation.

Anticancer Potential

Numerous 1,3,4-thiadiazole derivatives have demonstrated significant cytotoxic properties against various cancer cell lines. [5][16][17][18]The TMP moiety is a key component of several potent anticancer agents. [8][9]Therefore, the title compound is a strong candidate for screening as an anticancer agent. Research has shown that similar compounds exhibit activity against breast cancer, hepatocarcinoma, and lung cancer cell lines. [16]

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents. [15][19][20]Derivatives have shown activity against a range of bacteria and fungi. [20][21]The TMP group also contributes to the antimicrobial profile of various compounds. The combined structural features of 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine suggest it may possess significant antibacterial and antifungal properties.

Potential biological activities of the target compound.

Conclusion

This technical guide has outlined a detailed methodology for the synthesis and characterization of 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine. The straightforward synthetic route, coupled with the promising biological potential inferred from its structural components, makes this compound a valuable target for further research and development in the field of medicinal chemistry. The comprehensive characterization protocol ensures the identity and purity of the synthesized molecule, laying a solid foundation for subsequent biological evaluations.

References

-

Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. Available at: [Link]

-

The Chemical Backbone: Understanding the Synthesis and Properties of 3,4,5-Trimethoxybenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

THE SYNTHESIS OF SOME BASIC ESTERS OF 3,4,5-TRIMETHOXYBENZOIC ACID. Canadian Journal of Chemistry. Available at: [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Available at: [Link]

-

Preparation of 3,4,5-trimethoxybenzoic acid. PrepChem.com. Available at: [Link]

-

(PDF) Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. Available at: [Link]

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Review article on 1, 3, 4-Thiadiazole derivaties and it's Pharmacological activities. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

- CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid. Google Patents.

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC - NIH. Available at: [Link]

-

New 1,3,4-thiadiazoles Derivatives: Synthesis, Antiproliferative Activity, Molecular Docking and Molecular Dynamics. Taylor & Francis Online. Available at: [Link]

-

Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles. OUCI. Available at: [Link]

-

Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. MDPI. Available at: [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. Available at: [Link]

-

4H-1,2,4-triazoles and Novel 5,6-dihydro-t[1][10][19]riazolo[3,4-b]t[1][7][19]hiadiazole Derivatives Bearing 3,4,5-trimethoxyphenyl Moiety. PubMed. Available at: [Link]

-

1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. ACS Publications. Available at: [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available at: [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available at: [Link]

-

Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole ... PubMed. Available at: [Link]

-

(PDF) Thiosemicarbazides: Synthesis and reactions. ResearchGate. Available at: [Link]

-

Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Helda - University of Helsinki. Available at: [Link]

-

CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica. Available at: [Link]

-

Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]

-

Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. Available at: [Link]

-

Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds. PubMed. Available at: [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. PubMed. Available at: [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available at: [Link]

-

Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. ResearchGate. Available at: [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine. PubChem. Available at: [Link]

-

SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Available at: [Link]

-

Synthesis and characterization of 1, 3, 4-thiadiazole clubbed thiol derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry. Available at: [Link]

-

An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. ResearchGate. Available at: [Link]

-

Synthesis, in vitro anticancer and antimycobacterial evaluation of new 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazole-2-amino derivatives. PubMed. Available at: [Link]

-

Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. PubMed Central. Available at: [Link]

Sources

- 1. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles [ouci.dntb.gov.ua]

- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Synthesis and cytotoxicity of 3,4-disubstituted-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles and novel 5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives bearing 3,4,5-trimethoxyphenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. 3,4,5-Trimethoxy benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid - Google Patents [patents.google.com]

- 14. ptfarm.pl [ptfarm.pl]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

Physicochemical properties of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine

An In-Depth Technical Guide to the Physicochemical Properties of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine

For inquiries: Senior Application Scientist Advanced Molecular Characterization Division

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a privileged structure known for a wide array of biological activities, including anticancer, antifungal, and antimicrobial properties.[1][2] The inclusion of the 3,4,5-trimethoxyphenyl group is particularly noteworthy, as this moiety is present in several potent cytotoxic agents.[3][4] This document serves as a vital resource for researchers, scientists, and drug development professionals by detailing the compound's chemical identity, structural features, core physicochemical parameters, and the experimental methodologies essential for its characterization. Our approach emphasizes the causal relationships behind experimental choices, ensuring a self-validating and trustworthy framework for future research and development endeavors.

Introduction: The Scientific Rationale

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that offer both potent biological activity and favorable drug-like properties. The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring that has garnered substantial attention for its diverse pharmacological profile.[2] Derivatives of this scaffold are integral to numerous therapeutic agents and exhibit a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.

The subject of this guide, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine, combines this versatile thiadiazole ring with a 3,4,5-trimethoxyphenyl substituent. This specific substitution pattern is a key pharmacophore found in potent tubulin polymerization inhibitors like combretastatin. Its presence often confers significant cytotoxic activity against various cancer cell lines.[3][4]

A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for advancing it through the drug discovery pipeline.[5] Properties such as solubility, lipophilicity (LogP), and ionization state (pKa) are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] This guide provides a detailed exposition of these properties for the title compound, grounded in established analytical techniques and authoritative data.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent scientific investigation. This section provides the core identifiers and a visual representation of the molecule.

Core Identifiers

A summary of the key identification parameters for 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine is presented below.

| Identifier | Value | Source |

| IUPAC Name | 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine | N/A |

| CAS Number | 28004-59-3 | [7][8] |

| Molecular Formula | C₁₁H₁₃N₃O₃S | [7][8] |

| Molecular Weight | 267.3 g/mol | [7][8] |

| InChI Key | DJSKNOBOTVECTH-UHFFFAOYSA-N | [7][9] |

Molecular Structure

The two-dimensional structure of the compound is depicted below, illustrating the connectivity of the 1,3,4-thiadiazole ring, the primary amine at position 2, and the 3,4,5-trimethoxyphenyl group at position 5.

Caption: 2D Structure of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine.

Core Physicochemical Properties

The therapeutic efficacy and developability of a drug candidate are intrinsically linked to its physicochemical properties. This section details the known and predicted properties of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine.

| Property | Value / Description | Rationale & Significance |

| Physical State | Typically a solid at room temperature; often appears as crystals.[10] | Affects handling, formulation (e.g., for tablets or capsules), and storage requirements. |

| Melting Point | Not explicitly reported for the title compound. A closely related analog, (E)-N-Benzyl-5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amine, has a melting point of 240–242 °C.[10][11] | A sharp melting point is a primary indicator of sample purity. High melting points often correlate with lower solubility. |

| Solubility | Expected to have low aqueous solubility due to its aromatic nature but should be soluble in organic solvents like DMSO and DMF. | Crucial for in vitro assay design, formulation development, and predicting oral absorption. Poor aqueous solubility is a major hurdle in drug development. |

| Lipophilicity (XlogP) | 1.6 (Predicted)[9] | LogP is a measure of a compound's partitioning between an oily and an aqueous phase. It is a key predictor of membrane permeability and oral bioavailability. A value of 1.6 suggests moderate lipophilicity. |

| pKa | Not experimentally determined. The 2-amino group is basic and expected to have a pKa in the range of 4-6. | The acid dissociation constant determines the ionization state of the molecule at a given pH. This is critical for solubility, receptor binding, and membrane transport, as the charged state of a molecule significantly impacts its properties. |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. The following data are characteristic of the 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to the compound's good solubility in this solvent.

-

¹H NMR (Proton NMR):

-

~3.7-3.9 ppm (singlets, 9H): These signals correspond to the nine protons of the three methoxy (-OCH₃) groups on the phenyl ring.[10] The slight difference in chemical shifts may arise for the methoxy group at the para-position versus the two at the meta-positions.

-

~7.0-7.2 ppm (singlet, 2H): This signal is characteristic of the two equivalent aromatic protons on the trimethoxyphenyl ring.

-

~7.5 ppm (broad singlet, 2H): This signal corresponds to the two protons of the primary amine (-NH₂) group. The broadness is due to quadrupole broadening and potential hydrogen exchange.

-

-

¹³C NMR (Carbon-13 NMR):

-

~56 ppm and ~60 ppm: Signals for the methoxy group carbons.

-

~105 ppm: Signal for the aromatic -CH carbons of the trimethoxyphenyl ring.[10][11]

-

~129-155 ppm: A series of signals for the quaternary aromatic carbons, including those attached to the methoxy groups and the thiadiazole ring.

-

~150-170 ppm: Signals for the two carbons of the 1,3,4-thiadiazole ring, which are typically deshielded.[12]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

3100-3400 cm⁻¹ (broad): Characteristic N-H stretching vibrations of the primary amine group.[10][12]

-

2900-3000 cm⁻¹: C-H stretching vibrations from the aromatic ring and methyl groups.[3]

-

~1620 cm⁻¹: C=N stretching vibration from the thiadiazole ring.[3][12]

-

~1580 cm⁻¹: C=C stretching vibrations within the aromatic ring.[3]

-

~1250 cm⁻¹ and ~1130 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the methoxy groups.[3]

-

~700-850 cm⁻¹: C-S stretching vibration associated with the thiadiazole ring.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the compound, confirming its elemental composition. For C₁₁H₁₃N₃O₃S, the monoisotopic mass is 267.06775 Da.[9] High-resolution mass spectrometry (HRMS) would be used to confirm this value experimentally, typically observing the protonated molecule [M+H]⁺ at m/z 268.0750.

Experimental Methodologies for Characterization

The generation of reliable physicochemical data hinges on the application of robust and validated experimental protocols. As a self-validating system, the combination of these techniques provides orthogonal data points that confirm the compound's identity and purity.

Standard Characterization Workflow

A typical workflow for the full physicochemical characterization of a newly synthesized or procured batch of the title compound is outlined below. This process ensures that the material's identity, purity, and key properties are well-documented before its use in further studies.

Caption: Standard workflow for comprehensive physicochemical characterization.

Step-by-Step Protocols

-

Structural Confirmation:

-

NMR Spectroscopy: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer. The causality here is that ¹H NMR confirms the proton environment and integration, while ¹³C and 2D spectra confirm the carbon backbone and H-C connectivity, providing unambiguous structural proof.

-

High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution of the compound and analyze via electrospray ionization (ESI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Comparing the measured exact mass of the [M+H]⁺ ion to the calculated mass provides definitive confirmation of the elemental formula.

-

-

Purity Determination:

-

High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient). Monitor the elution profile with a UV detector at a wavelength where the compound has strong absorbance. Purity is determined by the percentage of the total peak area attributed to the main compound peak. A purity level of >95% is typically required for biological screening.

-

-

Melting Point Determination:

-

Differential Scanning Calorimetry (DSC): Accurately weigh 1-3 mg of the sample into an aluminum pan. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The onset of the endothermic peak in the resulting thermogram corresponds to the melting point. DSC is preferred over traditional methods for its higher precision and ability to detect thermal events other than melting.

-

-

Aqueous Solubility:

-

Thermodynamic Solubility: Prepare a supersaturated solution of the compound in a phosphate-buffered saline (PBS) solution at pH 7.4. Shake the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. Filter the suspension and quantify the concentration of the dissolved compound in the supernatant via HPLC or UV-Vis spectroscopy. This method provides the true equilibrium solubility, which is essential for formulation decisions.

-

Biological Context and Significance

The physicochemical properties detailed in this guide are directly relevant to the compound's potential as a therapeutic agent. The 1,3,4-thiadiazole scaffold is associated with a wide range of biological activities.[2] Specifically, derivatives bearing the 3,4,5-trimethoxyphenyl moiety have demonstrated significant antiproliferative activity against breast cancer cell lines.[3][4] Other related structures have also shown promise as antifungal agents.[1][13]

-

Anticancer Potential: The moderate lipophilicity (predicted XlogP of 1.6) is favorable for cell membrane permeability, a necessary step to reach intracellular targets such as tubulin.

-

Formulation for Screening: Knowledge of the compound's solubility is critical for preparing stock solutions for in vitro high-throughput screening and for developing formulations for in vivo animal studies.[14]

Conclusion

5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound with significant potential, stemming from the combination of the pharmacologically active 1,3,4-thiadiazole ring and the potent 3,4,5-trimethoxyphenyl group. This guide has synthesized available data to present a detailed overview of its chemical identity, structural characteristics, and core physicochemical properties. The provided experimental workflows offer a robust framework for the consistent and reliable characterization of this molecule. A comprehensive understanding of these fundamental properties is the cornerstone of rational drug design and is indispensable for any researcher aiming to explore the therapeutic utility of this promising chemical entity.

References

-

El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(7), 2266. Available from: [Link]

-

Szałek, A., Karczewska, E., & Gornowicz, A. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7015. Available from: [Link]

-

El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Helda - University of Helsinki. Available from: [Link]

-

Grulke, C. M., Williams, A. J., & Thillainadarajah, I. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(21), 12515–12525. Available from: [Link]

-

PubChem. (n.d.). 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. Retrieved from: [Link]

-

ResearchGate. (n.d.). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. Retrieved from: [Link]

-

Qin, X., Yang, Y., & Zhu, H. (2007). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 17(12), 3233–3237. Available from: [Link]

-

PubChemLite. (n.d.). 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine. University of Luxembourg. Retrieved from: [Link]

-

Creative Bioarray. (n.d.). Physicochemical Characterization Assays. Retrieved from: [Link]

-

NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules. National Institutes of Health. Retrieved from: [Link]

-

Kumar, M. S., & Kumar, G. V. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Current Chemistry Letters, 8(3), 115-126. Available from: [Link]

-

El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Antiapoptotic Caspase-3 Inhibitors. Molecules, 27(7), 2266. Available from: [Link]

-

Gevorgyan, A., Sargsyan, A., & Stepanyan, A. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Chemistry, 3(3), 960-967. Available from: [Link]

-

Al-Warhi, T., Al-Rashood, S. T., & Al-Omair, M. A. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4504. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from: [Link]

-

ChemSynthesis. (n.d.). 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine. Retrieved from: [Link]

-

Sharma, S., Sharma, P., & Kumar, P. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Pharmaceuticals, 15(12), 1529. Available from: [Link]

-

ResearchGate. (n.d.). Experimental Characterization Techniques. Retrieved from: [Link]

-

Nadh, A. (2026). Phytochemical Profiling and In Silico Analysis of Benincasa hispida for Neuroprotective Potential against Alzheimer's Disease Targets. International Journal of Pharmaceutical Sciences, 4(1), 1433-1446. Available from: [Link]

-

PubChem. (n.d.). 5-Methoxy-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. Retrieved from: [Link]

-

Szałek, A., Karczewska, E., & Gornowicz, A. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7015. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine [cymitquimica.com]

- 8. 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine | 28004-59-3 [amp.chemicalbook.com]

- 9. PubChemLite - 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine (C11H13N3O3S) [pubchemlite.lcsb.uni.lu]

- 10. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DSpace [helda.helsinki.fi]

- 12. growingscience.com [growingscience.com]

- 13. Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. seed.nih.gov [seed.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine and its Derivatives

Foreword for the Research Professional

The intersection of heterocyclic chemistry and oncology has yielded numerous compounds of therapeutic interest. Among these, the 1,3,4-thiadiazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. When coupled with a 3,4,5-trimethoxyphenyl (TMP) moiety, a key pharmacophore known for its interaction with tubulin, the resulting molecule, 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine, and its derivatives, present a compelling case for investigation as potent anticancer agents. This guide synthesizes the current understanding of their mechanism of action, providing a technical deep-dive for researchers, scientists, and drug development professionals. Our focus will be on the core molecular interactions, the resultant cellular sequelae, and the experimental methodologies crucial for elucidating these pathways.

The Molecular Architecture: A Synergy of Pharmacophores

The structure of 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine is a deliberate amalgamation of two critical pharmacophoric units:

-

The 1,3,4-Thiadiazole Ring: This five-membered heterocyclic ring is a bioisostere for various functional groups and is known to participate in hydrogen bonding and other non-covalent interactions with biological targets. Its presence often confers favorable pharmacokinetic properties. The 1,3,4-thiadiazole nucleus is associated with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2].

-

The 3,4,5-Trimethoxyphenyl (TMP) Moiety: This substituted phenyl ring is a well-established tubulin-binding element, most famously found in the natural product colchicine and the synthetic drug combretastatin A-4. The three methoxy groups are crucial for high-affinity binding to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics[3][4].

The strategic combination of these two moieties creates a molecule with potent and specific biological activity, primarily directed against the cellular cytoskeleton.

Primary Mechanism of Action: Inhibition of Tubulin Polymerization

The predominant mechanism of action for 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine and its analogs is the potent inhibition of tubulin polymerization. This activity places them in the class of microtubule-targeting agents, a cornerstone of cancer chemotherapy.

Interaction with the Colchicine Binding Site

Extensive research, including molecular docking studies, has demonstrated that compounds bearing the TMP group, including those with a 1,3,4-thiadiazole core, bind to the colchicine binding site on β-tubulin[5][6]. This binding is non-covalent and is characterized by a combination of hydrogen bonding and hydrophobic interactions with amino acid residues within the binding pocket. The trimethoxyphenyl ring is oriented in a specific manner that maximizes these interactions, leading to a high-affinity binding event.

Disruption of Microtubule Dynamics

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. The binding of 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine derivatives to the colchicine site interferes with the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics has profound consequences for the cell.

Downstream Cellular Effects

The inhibition of tubulin polymerization triggers a cascade of cellular events, culminating in apoptosis:

-

Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase[7]. This prevents the cell from progressing through mitosis and ultimately leads to mitotic catastrophe.

-

Induction of Apoptosis: Prolonged G2/M arrest initiates the intrinsic apoptotic pathway. This can involve the activation of caspase cascades, including caspase-3 and caspase-8, leading to programmed cell death[4][8]. Some studies have also pointed to a potential multitarget mode of action, with in silico models suggesting caspase 8 activity as a likely mechanism[8][9]. Interestingly, some derivatives have been investigated as anti-apoptotic caspase-3 inhibitors in other contexts, highlighting the nuanced and structure-dependent activity of this class of compounds[2][10].

The following diagram illustrates the proposed signaling pathway:

Other Reported Biological Activities

While the primary mechanism of action in an oncological context is tubulin inhibition, it is important to note that the 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole scaffold has been associated with other biological activities in various studies. These include:

-

Antifungal Activity: Certain derivatives have demonstrated efficacy against a range of fungal pathogens[11][12].

-

Antimicrobial Activity: The thiadiazole moiety is known to confer antibacterial properties[13].

-

Antihypertensive and Anti-inflammatory Potential: The broad bioactivity of 1,3,4-thiadiazoles extends to other therapeutic areas, though these are less explored for the specific compound [1][2].

These additional activities underscore the versatility of this chemical scaffold and may present opportunities for further drug development efforts.

Experimental Workflows for Mechanistic Elucidation

To rigorously characterize the mechanism of action of 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine and its derivatives, a series of well-defined experimental protocols are essential.

In Vitro Tubulin Polymerization Assay

This is a foundational assay to directly measure the effect of the compound on tubulin assembly.

Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically. An inhibitor of polymerization will reduce the rate and extent of this increase.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Purified tubulin (e.g., from bovine brain) is resuspended in a polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

-

The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution and then diluted to the desired concentrations in polymerization buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).

-

Pre-warm the plate to 37°C.

-

-

Initiation and Measurement:

-

Add cold, purified tubulin to each well to initiate the polymerization reaction.

-

Immediately place the plate in a spectrophotometer equipped with a temperature controller set to 37°C.

-

Measure the change in absorbance (e.g., at 340 nm) over time (e.g., every 30 seconds for 60 minutes).

-

-

Data Analysis:

-

Plot the absorbance versus time to generate polymerization curves.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on cell cycle progression.

Principle: DNA content in a cell population is stained with a fluorescent dye (e.g., propidium iodide), and the fluorescence intensity of individual cells is measured by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., MCF-7, HeLa) in culture plates and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24 hours). Include a vehicle-treated control.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight or longer.

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Collect data from at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

-

Compare the cell cycle distribution of treated cells to the control to identify any cell cycle arrest.

-

The following diagram outlines the experimental workflow:

Quantitative Data Summary

The following table summarizes representative cytotoxic activities of compounds containing the 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole or a similar bioactive scaffold, highlighting their potent anticancer effects.

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| 2-Arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast Cancer) | 6.6 | [9][14] |

| 1-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides | MCF-7 (Breast Cancer) | 7.79 - 13.20 | [5] |

| 2-N-Methylamino-4-(3',4',5'-trimethoxyphenyl)-5-arylthiazole | Various Cancer Cell Lines | Low µM to nM range | [4] |

| 2-Amino-3,4,5-trimethoxybenzophenone Analog | Various Cancer Cell Lines | 0.007 - 0.016 | [6] |

Conclusion and Future Directions

5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine and its derivatives represent a promising class of anticancer agents with a well-defined primary mechanism of action: the inhibition of tubulin polymerization through binding to the colchicine site. This leads to G2/M cell cycle arrest and subsequent apoptosis. The synergistic combination of the 1,3,4-thiadiazole core and the 3,4,5-trimethoxyphenyl moiety provides a robust platform for the design of novel and potent microtubule-targeting drugs.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds by modifying the substituents on both the thiadiazole and phenyl rings.

-

Pharmacokinetic and In Vivo Efficacy Studies: To evaluate the drug-like properties and antitumor activity of lead compounds in animal models.

-

Exploration of Combination Therapies: To investigate the potential synergistic effects of these compounds with other anticancer drugs that have different mechanisms of action.

By continuing to explore the rich chemistry and biology of this compound class, the scientific community can pave the way for the development of new and effective cancer therapeutics.

References

-

Wujec, M., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977. [Link]

-

Abdel-Wahab, B. F., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(7), 2266. [Link]

-

Kamal, A., et al. (2014). Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. Archiv der Pharmazie, 347(11), 823-833. [Link]

-

Jin, J., et al. (2007). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 17(12), 3215-3219. [Link]

-

Kumar, D., et al. (2011). Synthesis of a new series of 2-arylamino-5-aryl-1,3,4-thiadiazoles and testing for their anticancer properties. Bioorganic & Medicinal Chemistry Letters, 21(16), 4787-4790. [Link]

-

Reddy, M. V. R., et al. (2019). Design, Synthesis and Biological Evaluation of 3-(3,4,5-Trimethoxyphenyl)-5-(2-(5-arylbenzo[b]thiophen-3-yl)oxazol-5-yl)isoxazole Derivatives as Anticancer Agents. ResearchGate. [Link]

-

El-Meguid, A. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4531. [Link]

-

Massa, R., et al. (2010). Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. Journal of Medicinal Chemistry, 53(2), 641-651. [Link]

-

Liou, J.-P., et al. (2007). Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 50(13), 3237-3240. [Link]

-

Abdel-Wahab, B. F., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(7), 2266. [Link]

-

Abdel-Wahab, B. F., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(7), 2266. [Link]

-

Wujec, M., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977. [Link]

-

Chuang, H.-Y., et al. (2011). 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors. ChemMedChem, 6(3), 450-456. [Link]

-

Zhang, Y., et al. (2024). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2286939. [Link]

-

Jin, J., et al. (2007). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. ResearchGate. [Link]

-

Abdel-Wahab, B. F., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. ResearchGate. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]

- 10. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Biological Activity Screening of 2-Amino-1,3,4-Thiadiazole Derivatives

Executive Summary

The 2-amino-1,3,4-thiadiazole moiety is a privileged heterocyclic scaffold renowned for its broad spectrum of pharmacological activities.[1][2][3] Its structural features, including the hydrogen bonding domain and two-electron donor system, make it a cornerstone in medicinal chemistry for developing novel therapeutic agents. This guide provides an in-depth technical framework for the systematic biological evaluation of novel 2-amino-1,3,4-thiadiazole derivatives. Moving beyond mere procedural descriptions, this document elucidates the causal reasoning behind experimental design, outlines self-validating protocols to ensure data integrity, and synthesizes key structure-activity relationship (SAR) insights. We will detail robust screening cascades for identifying and characterizing antimicrobial, anticancer, and anti-inflammatory activities, equipping research teams with the foundational knowledge to unlock the full potential of this versatile chemical scaffold.

The 2-Amino-1,3,4-Thiadiazole Scaffold: Synthesis and Significance

The 1,3,4-thiadiazole ring is a five-membered heterocycle that serves as a bioisostere for other rings like oxadiazole and benzene, often leading to analogues with enhanced biological profiles due to the lipophilicity conferred by the sulfur atom.[4] The 2-amino substitution provides a critical reactive handle for synthetic elaboration, allowing for the creation of large, diverse chemical libraries.

Common synthetic routes to this core structure often begin from thiosemicarbazide or its derivatives. A prevalent method involves the acid-catalyzed cyclization of thiosemicarbazides.[5] For instance, reacting a thiosemicarbazide intermediate with reagents like p-toluenesulfonyl chloride (p-TsCl) in N-methyl-2-pyrrolidone (NMP) or using polyphosphate ester (PPE) with a carboxylic acid provides an efficient, regioselective pathway to the desired 2-amino-1,3,4-thiadiazole skeleton.[6][7][8] The choice of cyclizing agent is critical; strong acids like sulfuric acid have been traditionally used, but milder, reagent-based methods are often preferred to accommodate sensitive functional groups in the starting materials.[5][6]

A Strategic Framework for Biological Screening

A tiered or hierarchical screening approach is fundamental to efficiently identifying promising lead compounds from a library of derivatives while minimizing resource expenditure. This strategy begins with broad, high-throughput primary assays and progresses to more complex, low-throughput secondary and mechanistic studies for only the most active compounds. The causality behind this workflow is to fail compounds early and cheaply, focusing intensive efforts on candidates with the highest probability of success.

Screening for Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics. [9]Thiadiazole derivatives have shown promise as new anti-inflammatory agents. [3][5][9]

In Vitro Screening: Albumin Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. This assay provides a simple and rapid in vitro method to screen for anti-inflammatory potential.

Causality & Self-Validation: The principle involves measuring the ability of a compound to inhibit the heat-induced denaturation of a standard protein, typically bovine serum albumin (BSA). Diclofenac sodium is used as a standard reference drug, and its inhibitory effect validates the assay's performance.

Step-by-Step Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 2 mL of varying concentrations of the test compound, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.2 mL of egg albumin (or BSA).

-

Control: A similar mixture using 2 mL of distilled water instead of the compound serves as the control.

-

Incubation: Incubate the mixtures at 37°C for 15 minutes.

-

Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

Data Analysis: After cooling, measure the turbidity (absorbance) at 660 nm. The percentage inhibition of denaturation is calculated relative to the control. [5]

In Vivo Screening: Carrageenan-Induced Paw Edema

For promising in vitro hits, in vivo validation is essential. The carrageenan-induced rat paw edema model is a classic and reliable method for evaluating acute anti-inflammatory activity. [9] Causality & Self-Validation: Sub-plantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling compared to a vehicle control demonstrates its anti-inflammatory effect. A standard NSAID like diclofenac is used as a positive control to confirm the validity of the inflammatory response and the experimental model. [9] Step-by-Step Protocol:

-

Animal Grouping: Divide animals (e.g., Wistar rats) into groups: vehicle control, positive control (diclofenac), and test compound groups.

-

Compound Administration: Administer the test compounds and controls orally or intraperitoneally.

-

Inflammation Induction: After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point.

Structure-Activity Relationship (SAR) Insights

Systematic analysis of screening data across a library of derivatives allows for the elucidation of Structure-Activity Relationships (SAR), which are critical for rational drug design.

-

Antimicrobial Activity: SAR studies have shown that the nature of the substituent at the 5-position of the thiadiazole ring and on the 2-amino group significantly influences both the potency and the spectrum of antimicrobial activity. [10]For instance, the introduction of electron-withdrawing groups, such as halogens (fluoro, chloro) on an aryl ring attached to the amino group, often enhances antibacterial and antifungal activity. [2][10]Specifically, 2,4-dichloro and 4-fluoro substitutions have been linked to potent activity against C. albicans and A. niger, respectively. [10]* Anticancer Activity: For anticancer derivatives, SAR often points to the importance of specific lipophilic or aromatic groups at the 5-position that can engage in hydrophobic or π-stacking interactions within the target protein's active site. The substitution pattern on aryl rings can dramatically alter IC₅₀ values, suggesting that electronic and steric factors are key determinants of potency. [11]* Antiviral Activity: In the context of anti-HIV agents, the electronic properties of the N-aryl group attached to the 2-amino position influence potency. Electron-withdrawing groups like fluorine or trifluoromethyl on this phenyl ring were found to enhance antiviral activity compared to unsubstituted derivatives. [2]

Conclusion and Future Perspectives

The 2-amino-1,3,4-thiadiazole scaffold remains an exceptionally fruitful starting point for the discovery of novel therapeutic agents. The systematic screening workflow detailed in this guide—progressing from high-throughput primary assays to detailed mechanistic and in vivo studies—provides a robust framework for identifying and optimizing lead candidates. The inherent synthetic tractability of this core allows for extensive chemical exploration, and future efforts should focus on integrating computational methods, such as structure-based drug design and machine learning, to more effectively predict active substitution patterns and guide library synthesis. [12][13]As resistance to existing antimicrobial and anticancer drugs continues to grow, the versatile 2-amino-1,3,4-thiadiazole scaffold is poised to deliver the next generation of innovative medicines.

References

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH.

- Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate | The Journal of Organic Chemistry - ACS Public

- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society.

- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi - Dove Medical Press.

- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - NIH.

- Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity - ResearchG

- Synthesis of 1,3,4-thiadiazoles - Organic Chemistry Portal.

- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv

- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu

-

BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b]T[6][14][15]HIADIAZOLE DERIVATIVES: A REVIEW - Heterocyclic Letters.

- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH.

- Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - MDPI.

- Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - MDPI.

- structure-activity relationship (SAR) studies of 2-amino-1,3,4-thiadiazole analogs - Benchchem.

- Investigating the Mechanism of Action of 2-Amino-1,3,4-thiadiazoles: Applic

- Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC.

- THE CARCINOSTATIC ACTIVITY OF SOME 2-AMINO-1,3,4-THIADIAZOLES.

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Publishing.

- Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review.

- Review on Biological Activities of 1,3,4-Thiadiazole Deriv

- Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)

- Review on Biological Activities of 1,3,4-Thiadiazole Derivatives - Journal of Applied Pharmaceutical Science.

-

Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b]T[6][14][15]hiadiazole Derivatives as Anti-Inflammatory Agents - MDPI.

- SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATUR

Sources

- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. heteroletters.org [heteroletters.org]

- 5. jetir.org [jetir.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 8. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. dovepress.com [dovepress.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]

Spectroscopic analysis (NMR, IR, Mass) of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine

An In-depth Technical Guide to the Spectroscopic Analysis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine

Abstract

This technical guide provides a comprehensive examination of the spectroscopic characterization of 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a deep dive into the causality behind experimental choices and the logic of spectral interpretation. We will explore the integrated application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide an unambiguous structural elucidation. This guide is designed for researchers, scientists, and drug development professionals who require a robust and validated framework for the characterization of complex organic molecules.

Introduction and Molecular Overview

5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, a scaffold known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The presence of the 3,4,5-trimethoxyphenyl moiety is a common feature in many pharmacologically active molecules, contributing to their interaction with biological targets. Accurate and thorough structural confirmation is the bedrock of any chemical research, particularly in drug discovery, where structure-activity relationships are paramount. Spectroscopic analysis provides the definitive "fingerprint" of a molecule, confirming its identity, purity, and structural integrity.

The structure, with systematic atom numbering for spectroscopic assignment, is presented below.

Caption: Molecular structure of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Rationale: ¹H NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the number of distinct proton types, their chemical environment, their relative numbers (integration), and their proximity to other protons (splitting). For this molecule, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected due to its excellent solubilizing power for polar, heterocyclic compounds and its ability to allow for the observation of exchangeable protons, such as those of the amine (-NH₂) group, which might otherwise be obscured in protic solvents.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Parameters: A standard pulse sequence is used with a sufficient number of scans to achieve a high signal-to-noise ratio.

Spectral Interpretation

The symmetrical nature of the 3,4,5-trimethoxyphenyl group simplifies the aromatic region of the spectrum significantly.

-

Amine Protons (-NH₂): These protons are expected to appear as a broad singlet. In DMSO-d₆, hydrogen bonding with the solvent deshields these protons, and their signal is often found downfield.

-

Aromatic Protons (C2'-H, C6'-H): Due to the C₂ symmetry of the phenyl ring, the two aromatic protons are chemically and magnetically equivalent. Therefore, they will produce a single signal, a singlet, with an integration value of 2H. The strong electron-donating effect of the three methoxy groups increases electron density on the ring, shielding these protons relative to benzene (7.36 ppm).[4]

-

Methoxy Protons (-OCH₃): There are two distinct methoxy environments. The two equivalent groups at the meta-positions (C3' and C5') will produce a single sharp singlet integrating to 6H. The unique methoxy group at the para-position (C4') will produce a separate sharp singlet integrating to 3H. These signals are characteristic and typically appear in the 3.7-4.0 ppm region.[5]

Data Summary: Predicted ¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 8.0 | Broad Singlet | 2H | -NH₂ | Exchangeable protons, deshielded by solvent interaction. |

| ~7.0 - 7.2 | Singlet | 2H | C2'-H, C6'-H | Equivalent aromatic protons, shielded by three -OCH₃ groups.[5] |

| ~3.8 - 3.9 | Singlet | 6H | C3'/C5' -OCH₃ | Equivalent meta-methoxy groups.[5] |

| ~3.7 - 3.8 | Singlet | 3H | C4' -OCH₃ | Para-methoxy group.[5] |

¹³C NMR Spectroscopy: Elucidating the Carbon Framework

Expertise & Rationale: While ¹H NMR maps the proton environment, ¹³C NMR spectroscopy provides a direct count of the number of non-equivalent carbon atoms, revealing the molecule's carbon skeleton. The chemical shift of each carbon is highly sensitive to its hybridization and electronic environment, particularly its proximity to electronegative atoms like oxygen, nitrogen, and sulfur. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a singlet.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Data Acquisition: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Parameters: A standard proton-decoupled pulse sequence is used. A sufficient relaxation delay and number of scans are crucial, especially for observing quaternary carbons, which often have longer relaxation times and produce weaker signals.[6]

Spectral Interpretation

The analysis is again simplified by the molecule's symmetry. We expect a total of 8 distinct carbon signals.

-

Thiadiazole Carbons (C2, C5): These heterocyclic carbons are significantly deshielded due to their sp² hybridization and attachment to electronegative nitrogen and sulfur atoms. C2, bonded to the amino group, and C5, bonded to the aromatic ring, will appear far downfield. Based on literature for similar 1,3,4-thiadiazoles, these signals are expected in the 155-170 ppm range.[7][8]

-

Aromatic Carbons (C1', C2'/C6', C3'/C5', C4'): Four signals are expected for the six carbons of the phenyl ring. The carbons bearing methoxy groups (C3', C4', C5') will be highly deshielded due to the electronegativity of oxygen. The protonated carbons (C2', C6') will appear further upfield in the aromatic region (100-130 ppm). The quaternary carbon attached to the thiadiazole ring (C1') will also be in this region, often with a lower intensity.[9]

-

Methoxy Carbons (-OCH₃): The two sets of methoxy carbons (meta and para) will give rise to two distinct signals in the typical range for such groups, approximately 55-65 ppm.[8]

Data Summary: Predicted ¹³C NMR

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 170 | C2 | Thiadiazole carbon attached to -NH₂.[10] |

| ~158 - 163 | C5 | Thiadiazole carbon attached to the phenyl ring.[10] |

| ~153 - 155 | C3'/C5' | Aromatic carbons attached to meta -OCH₃ groups. |

| ~138 - 142 | C4' | Aromatic carbon attached to para -OCH₃ group. |

| ~125 - 130 | C1' | Quaternary aromatic carbon attached to the thiadiazole. |

| ~104 - 108 | C2'/C6' | Protonated aromatic carbons.[10] |

| ~60 - 62 | C4' -OCH₃ | Para-methoxy carbon.[10] |

| ~56 - 58 | C3'/C5' -OCH₃ | Meta-methoxy carbons.[10] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy at its characteristic frequency, resulting in a peak in the IR spectrum. This method serves as an excellent cross-validation of the structural features inferred from NMR data.

Experimental Protocol: IR

-

Sample Preparation: Mill a small amount of the sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained.

-

Pellet Formation: Press the mixture in a die under high pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Spectral Interpretation

The IR spectrum will provide clear evidence for the key functional groups.

-

N-H Stretching: The primary amine group (-NH₂) is expected to show two distinct, medium-intensity bands in the 3200-3400 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.

-

C-H Stretching: Aromatic C-H stretches typically appear as a group of weaker bands just above 3000 cm⁻¹ (3000-3100 cm⁻¹). Aliphatic C-H stretches from the methyl groups of the methoxy substituents will appear just below 3000 cm⁻¹ (2850-2960 cm⁻¹).[11][12]

-

C=N and C=C Stretching: The "aromatic region" of the spectrum (1450-1650 cm⁻¹) will contain several bands due to C=C stretching in the phenyl ring and C=N stretching within the thiadiazole ring.[13]

-

C-O Stretching: Strong, characteristic bands for the aryl-alkyl ether linkages are expected. The asymmetric C-O-C stretch typically appears around 1200-1275 cm⁻¹, while the symmetric stretch is found near 1000-1075 cm⁻¹.

-

C-S Stretching: The C-S bond vibration is often weak and appears in the fingerprint region (600-800 cm⁻¹), making it less diagnostically reliable than the other bands.[14]

Data Summary: Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3200 - 3400 | Medium (2 bands) | N-H Stretch | Primary Amine |

| 3000 - 3100 | Weak-Medium | Aromatic C-H Stretch | Aryl C-H |

| 2850 - 2960 | Medium | Aliphatic C-H Stretch | -OCH₃ |

| 1570 - 1620 | Medium-Strong | C=N / C=C Stretch | Thiadiazole / Aromatic Ring |

| 1200 - 1275 | Strong | Asymmetric C-O Stretch | Aryl Ether |

| 1000 - 1075 | Strong | Symmetric C-O Stretch | Aryl Ether |

Mass Spectrometry: Molecular Weight and Fragmentation

Expertise & Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), we can observe the protonated molecular ion, [M+H]⁺, allowing for the confirmation of the molecular formula with high accuracy. Furthermore, tandem mass spectrometry (MS/MS) induces fragmentation of the molecular ion, providing valuable clues about the molecule's connectivity and substructures.

Experimental Protocol: MS

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The molecular formula is C₁₁H₁₃N₃O₃S, giving a monoisotopic mass of 267.0678 Da.[15]

-

Tandem MS (Optional): Select the [M+H]⁺ ion (m/z 268.0750) for collision-induced dissociation (CID) to obtain the fragmentation spectrum.

Spectral Interpretation

-

Molecular Ion Peak: The primary observation will be the protonated molecular ion [M+H]⁺ at m/z 268.0750. The high-resolution mass should match the calculated value for [C₁₁H₁₄N₃O₃S]⁺, confirming the elemental composition.

-

Fragmentation Pattern: The fragmentation of 1,3,4-thiadiazole derivatives can involve the cleavage of the heterocyclic ring.[7][16] A plausible fragmentation pathway for this molecule would involve the loss of small, stable neutral molecules or radicals. The trimethoxyphenyl cation is a relatively stable fragment and is likely to be observed.

Caption: A plausible high-level fragmentation pathway in ESI-MS/MS.

Integrated Analysis and Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together, they offer a self-validating system for unambiguous characterization.

Caption: Integrated workflow for spectroscopic structure confirmation.

References

-

Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-